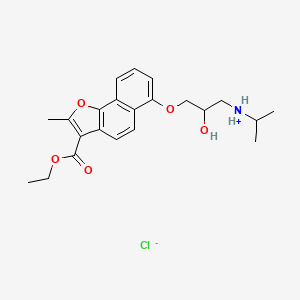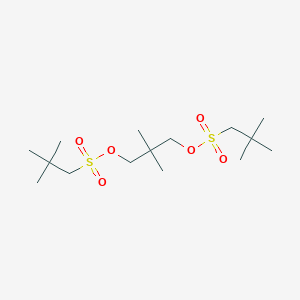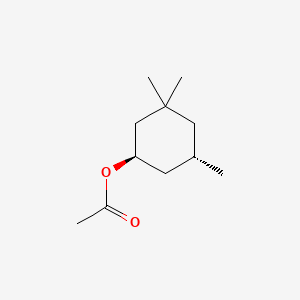
Triisooctyl 2,2',2''-((dodecylstannylidyne)tris(thio))triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triisooctyl 2,2’,2’'-[(dodecylstannylidyne)tris(thio)]triacetate is a chemical compound known for its application as a heat stabilizer in vinyl chloride homo- and copolymers, particularly those used in contact with food . This compound is characterized by its complex molecular structure, which includes a dodecylstannylidyne core linked to three thioacetate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triisooctyl 2,2’,2’'-[(dodecylstannylidyne)tris(thio)]triacetate typically involves the reaction of dodecylstannylidyne with thioacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a suitable organotin compound to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Triisooctyl 2,2’,2’'-[(dodecylstannylidyne)tris(thio)]triacetate is scaled up using large reactors that ensure uniform mixing and temperature control. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Triisooctyl 2,2’,2’'-[(dodecylstannylidyne)tris(thio)]triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioacetate groups to thiols.
Substitution: The thioacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the thioacetate groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triisooctyl 2,2’,2’'-[(dodecylstannylidyne)tris(thio)]triacetate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organotin compounds and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential use in biological systems due to its organotin core.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Widely used as a heat stabilizer in the production of vinyl chloride polymers and copolymers.
Wirkmechanismus
The mechanism of action of Triisooctyl 2,2’,2’'-[(dodecylstannylidyne)tris(thio)]triacetate involves its interaction with polymer chains to stabilize them against thermal degradation. The organotin core interacts with the polymer matrix, providing stability and preventing the breakdown of the polymer chains at elevated temperatures. This interaction is crucial in maintaining the integrity and performance of the polymer products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triisooctyl 2,2’,2’'-[(methylstannylidyne)tris(thio)]triacetate
- Triisooctyl 2,2’,2’'-[(ethylstannylidyne)tris(thio)]triacetate
- Triisooctyl 2,2’,2’'-[(propylstannylidyne)tris(thio)]triacetate
Uniqueness
Triisooctyl 2,2’,2’'-[(dodecylstannylidyne)tris(thio)]triacetate is unique due to its dodecylstannylidyne core, which provides enhanced thermal stability compared to its methyl, ethyl, and propyl analogs. This makes it particularly effective as a heat stabilizer in high-temperature applications .
Eigenschaften
CAS-Nummer |
67649-65-4 |
|---|---|
Molekularformel |
C42H82O6S3Sn |
Molekulargewicht |
898.0 g/mol |
IUPAC-Name |
6-methylheptyl 2-[dodecyl-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]stannyl]sulfanylacetate |
InChI |
InChI=1S/C12H25.3C10H20O2S.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;3*1-9(2)6-4-3-5-7-12-10(11)8-13;/h1,3-12H2,2H3;3*9,13H,3-8H2,1-2H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
BRTAUCXEBFNCRH-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCC[Sn](SCC(=O)OCCCCCC(C)C)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)





![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
